(S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Overview
Description
“(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is a chemical compound with the CAS Number: 718596-77-1 . It has a molecular weight of 190.2 and its IUPAC name is (3S)-3-amino-3-(4-cyanophenyl)propanoic acid .
Molecular Structure Analysis
The molecular formula of “(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is C10H10N2O2 . The InChI code is 1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Enantioselective Synthesis and Derivatives
- (S)-3-Amino-3-(4-cyanophenyl)propanoic acid and its enantiomers have been explored for their use in enantioselective synthesis. A study by Solymár, Kanerva, and Fülöp (2004) demonstrated the separation of enantiomers through enantioselective N-acylation, further transforming these enantiomers into Boc and Fmoc-protected derivatives, useful in peptide synthesis (Solymár, Kanerva, & Fülöp, 2004).
Novel Agonist Synthesis
- Zhao Tian-tia (2014) described the improved synthesis of a novel S1P1 agonist CYM-5442 using 3-(2-cyanophenyl)propanoic acid as a starting material. This process highlights the cost-effectiveness and simplicity of using such compounds in pharmaceutical synthesis (Zhao Tian-tia, 2014).
Asymmetric Biocatalysis
- The compound has been utilized in asymmetric biocatalysis, as detailed by Li et al. (2013). They described the use of Methylobacterium oryzae for catalyzing hydrolytic reactions with substrates containing 3-amino-3-phenyl-propanoate ester, resulting in the stereoselective production of S-acid and (-)-γ-lactam (Li, Wang, Huang, Zou, & Zheng, 2013).
Corrosion Inhibition
- A study by Gupta et al. (2016) investigated Schiff's bases derived from cysteine and 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid as corrosion inhibitors for mild steel in acidic solutions. This research demonstrates the potential application of these compounds in industrial corrosion control (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Anticancer Activity
- Riccardi et al. (2019) explored the synthesis of new platinum complexes using an alanine-based amino acid derivative for potential anticancer applications. This research suggests the potential of such derivatives in cancer treatment (Riccardi et al., 2019).
Material Science Applications
- In material science, Trejo-Machin et al. (2017) examined the use of phloretic acid, derived from 3-(4-hydroxyphenyl)propanoic acid, for enhancing the reactivity of molecules towards benzoxazine ring formation, showcasing its use in creating bio-based materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Hydrogel Modification
- Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, for enhanced thermal stability and potential medical applications (Aly & El-Mohdy, 2015).
Safety And Hazards
Future Directions
As for future directions, “(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is a unique chemical provided by Sigma-Aldrich for early discovery researchers . Its unique structure allows for investigation into various biological processes, making it invaluable for drug development and understanding disease mechanisms.
properties
IUPAC Name |
(3S)-3-amino-3-(4-cyanophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPLLJRLBHIJPS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363443 | |
Record name | (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid | |
CAS RN |
718596-77-1 | |
Record name | (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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